1-Methoxy-3-(2-nitroprop-1-enyl)benzene
Overview
Description
1-Methoxy-3-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzene, characterized by the presence of a methoxy group (-OCH3) and a nitropropenyl group (-CH=CHNO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(2-nitroprop-1-enyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-methoxy-3-propenylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitropropenyl derivative .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, scaled up to accommodate larger quantities. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(2-nitroprop-1-enyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-methoxy-3-(2-amino-1-propenyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3-(2-nitroprop-1-enyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(2-nitroprop-1-enyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity and solubility. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, depending on the specific reaction conditions .
Comparison with Similar Compounds
1-Methoxy-3-nitrobenzene: Lacks the propenyl group, making it less reactive in certain types of reactions.
1-Methoxy-4-(1-propenyl)benzene: Similar structure but with different positioning of the nitro group, affecting its reactivity and applications.
1-Methyl-3-(2-nitro-1-propenyl)benzene: Similar structure with a methyl group instead of a methoxy group, influencing its chemical properties.
Uniqueness: 1-Methoxy-3-(2-nitroprop-1-enyl)benzene is unique due to the combination of its methoxy and nitropropenyl groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a wide range of chemical transformations and interactions.
Properties
IUPAC Name |
1-methoxy-3-(2-nitroprop-1-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHJCENCGDYCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345671 | |
Record name | 1-methoxy-3-(2-nitroprop-1-enyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18738-95-9 | |
Record name | 1-methoxy-3-(2-nitroprop-1-enyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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